4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methoxyphenyl)-1H-pyrazole
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Overview
Description
4-[4-BROMO-1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound featuring multiple functional groups, including bromo, chloro, methoxy, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-BROMO-1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions: Introduction of bromo and chloro substituents can be achieved through electrophilic aromatic substitution reactions using bromine and chlorine reagents.
Etherification: The final step involves the etherification of the phenyl group with methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromo and chloro substituents, potentially leading to dehalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research into these activities can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its unique structure may impart desirable properties such as thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, potentially leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-BROMO-1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3-(4-HYDROXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER
- 4-[4-BROMO-1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3-(4-NITROPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER
Uniqueness
The uniqueness of 4-[4-BROMO-1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds
Properties
Molecular Formula |
C23H22BrClN4O2 |
---|---|
Molecular Weight |
501.8 g/mol |
IUPAC Name |
1-[[4-bromo-3,5-bis(4-methoxyphenyl)pyrazol-1-yl]methyl]-4-chloro-3,5-dimethylpyrazole |
InChI |
InChI=1S/C23H22BrClN4O2/c1-14-21(25)15(2)28(26-14)13-29-23(17-7-11-19(31-4)12-8-17)20(24)22(27-29)16-5-9-18(30-3)10-6-16/h5-12H,13H2,1-4H3 |
InChI Key |
LKHQXPFQZAEYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CN2C(=C(C(=N2)C3=CC=C(C=C3)OC)Br)C4=CC=C(C=C4)OC)C)Cl |
Origin of Product |
United States |
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